(Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a cyanoacetic acid derivative, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, alcohols; reactions often require catalysts like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of (Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects against cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These compounds share structural similarities with (Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide and exhibit potential cytotoxic activity.
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives: These compounds also contain thiazole rings and have been studied for their anti-inflammatory and cytotoxic properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
(2Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-15-14-25-20(23(15)17-10-6-3-7-11-17)18(12-21)19(24)22-13-16-8-4-2-5-9-16/h2-11,14H,13H2,1H3,(H,22,24)/b20-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIFAUAWRYHHFX-ZZEZOPTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C(C#N)C(=O)NCC2=CC=CC=C2)N1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=C(/C#N)\C(=O)NCC2=CC=CC=C2)/N1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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